

"Gentisyl alcohol" chemical structure and properties

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Compound of Interest		
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Gentisyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological functions of **gentisyl alcohol**. Detailed experimental protocols for its synthesis, isolation, and for assessing its antioxidant, anticancer, and antiviral activities are provided. Furthermore, this guide elucidates the molecular mechanisms underlying its anticancer effects, with a focus on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Gentisyl alcohol, systematically named 2-(hydroxymethyl)benzene-1,4-diol, is a derivative of benzyl alcohol and hydroquinone.[1] Its chemical structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 5, and a hydroxymethyl group at position 1.



Table 1: Chemical Identifiers of Gentisyl Alcohol

Identifier	Value
IUPAC Name	2-(hydroxymethyl)benzene-1,4-diol
CAS Number	495-08-9[2]
Molecular Formula	C7H8O3[2]
SMILES	C1=CC(=C(C=C1O)CO)O[3]
InChI	InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2[2]
Synonyms	2,5-Dihydroxybenzyl alcohol, Salirepol, Gentisin alcohol[2]

Table 2: Physicochemical Properties of Gentisyl Alcohol

Property	Value
Molecular Weight	140.14 g/mol [2]
Appearance	Colorless to pale yellow solid
Melting Point	100-102 °C
Boiling Point	299.9 °C (estimated)
Solubility	Soluble in water, ethanol, and diethyl ether.
logP	0.53

Table 3: Spectroscopic Data of Gentisyl Alcohol



Spectroscopic Data	Values
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	7.01 (d, J=3.0 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 6.78 (dd, J=8.5, 3.0 Hz, 1H), 4.65 (s, 2H)
¹³ C NMR (75 MHz, CDCl ₃) δ (ppm)	150.1, 149.5, 129.9, 117.3, 115.8, 114.9, 60.0
Mass Spectrometry (ESI-MS) m/z	141.05 [M+H] ⁺

Natural Occurrence and Isolation

Gentisyl alcohol is a secondary metabolite produced by various fungi, most notably from the Penicillium and Aspergillus genera.[4][5] It has been isolated from species such as Penicillium patulum, Penicillium terrestre, and Aspergillus assiutensis.[3][4][5]

Experimental Protocol: Isolation from Penicillium Culture

This protocol outlines a general procedure for the isolation and purification of **gentisyl alcohol** from a fungal culture.

2.1.1. Fungal Cultivation

- Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.
- Inoculate the sterile medium with a spore suspension or mycelial plugs of the desired Penicillium strain.
- Incubate the culture at 25-28 °C for 14-21 days with shaking (150 rpm) to ensure aeration.

2.1.2. Extraction

- After the incubation period, separate the mycelium from the culture broth by filtration.
- Extract the culture filtrate three times with an equal volume of ethyl acetate.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.



 Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1) and visualizing with a UV lamp or an appropriate staining reagent.
- Combine the fractions containing **gentisyl alcohol** and concentrate them.
- Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield pure gentisyl alcohol.

Chemical Synthesis

While **gentisyl alcohol** can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative for obtaining this compound. A common synthetic route involves the reduction of 2,5-dihydroxybenzoic acid or its derivatives.

Experimental Protocol: Synthesis from 2,5-Dihydroxybenzoic Acid

This protocol describes the synthesis of **gentisyl alcohol** by the reduction of 2,5-dihydroxybenzoic acid.

3.1.1. Materials

- 2,5-Dihydroxybenzoic acid
- Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)



- Anhydrous tetrahydrofuran (THF)
- · Hydrochloric acid (HCl), 1 M
- · Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware and stirring equipment

3.1.2. Procedure

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2,5dihydroxybenzoic acid in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of LiAlH₄ or BH₃-THF in anhydrous THF to the stirred suspension via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by 1 M HCl.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude gentisyl alcohol by column chromatography on silica gel using a hexaneethyl acetate solvent system to yield the pure compound.



Biological Activities and Mechanisms of Action

Gentisyl alcohol exhibits a range of biological activities, including antioxidant, anticancer, and antiviral properties.

Antioxidant Activity

The phenolic hydroxyl groups in **gentisyl alcohol**'s structure confer its potent antioxidant properties by enabling it to scavenge free radicals.

This protocol details the determination of the antioxidant activity of **gentisyl alcohol** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][7]

4.1.1.1. Reagents

- Gentisyl alcohol
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid or Trolox (as a positive control)

4.1.1.2. Procedure

- Prepare a stock solution of DPPH (0.1 mM) in methanol.
- Prepare a series of dilutions of gentisyl alcohol and the positive control in methanol.
- In a 96-well microplate, add 100 μL of each dilution of the test sample or standard to the wells.
- Add 100 μL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.

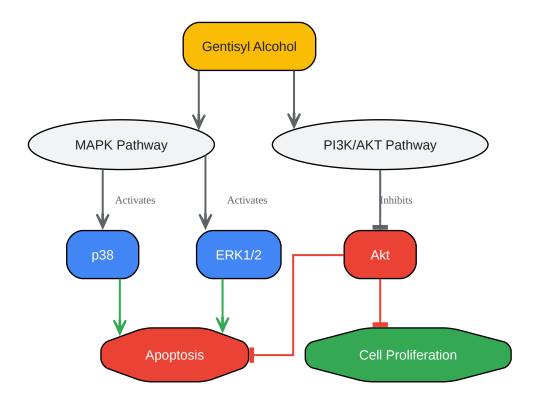


- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anticancer Activity

Gentisyl alcohol has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including ovarian cancer cells.[8][9] Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth and survival.

In human ovarian cancer cells (ES2 and OV90), **gentisyl alcohol** has been demonstrated to induce apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways.[8] It promotes the phosphorylation of p38 and ERK1/2 (members of the MAPK family) while inhibiting the phosphorylation of Akt. This dual action leads to cell cycle arrest and the activation of the apoptotic cascade.



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Caption: Gentisyl alcohol's anticancer mechanism in ovarian cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

4.2.2.1. Materials

- Human ovarian cancer cell lines (e.g., ES2, OV90)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Gentisyl alcohol
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or Solubilization solution
- 96-well cell culture plates

4.2.2.2. Procedure

- Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of **gentisyl alcohol** (e.g., 0, 5, 10, 20, 40 μM) and incubate for 24, 48, or 72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37 °C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.



Cell viability is expressed as a percentage of the control (untreated cells).

Antiviral Activity

Gentisyl alcohol has been reported to possess antiviral properties, although the specific mechanisms are less well-characterized than its other biological activities.

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[1][11]

4.3.1.1. Materials

- Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
- Virus stock
- Gentisyl alcohol
- · Cell culture medium
- Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
- Crystal violet staining solution

4.3.1.2. Procedure

- Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.
- Prepare serial dilutions of the virus stock.
- Pre-incubate the virus dilutions with various concentrations of gentisyl alcohol for 1 hour at 37 °C.
- Infect the cell monolayers with the virus-compound mixtures.
- After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.
- Add the overlay medium containing the respective concentrations of gentisyl alcohol to each well.



- Incubate the plates at 37 °C until plaques are visible (typically 2-3 days).
- Fix the cells with a formaldehyde solution and stain with crystal violet.
- · Count the number of plaques in each well.
- The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC₅₀ (the concentration that inhibits 50% of plaque formation) can then be determined.

Conclusion

Gentisyl alcohol is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its antioxidant, anticancer, and potential antiviral properties make it a compelling candidate for further investigation in the context of drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate future research into this versatile molecule and its potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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